(R)-N-Deacetyl Colchicine
Description
Structure
3D Structure
Properties
IUPAC Name |
(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693265 | |
| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102419-91-0 | |
| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of N Deacetyl Colchicine
Elucidation of the Colchicine (B1669291) Biosynthetic Pathway.nih.govrsc.orgrsc.orgamazonaws.com
The journey to understanding colchicine biosynthesis has been built upon extensive research, including isotope-labeling studies and the characterization of related alkaloids. nih.govsci-hub.se These investigations have led to a well-defined hypothesis for the biosynthetic route. nih.govsci-hub.se
The core structure of colchicine is constructed from two primary amino acids: L-phenylalanine and L-tyrosine. nih.govsci-hub.sewikipedia.orgnih.gov Isotope feeding experiments have confirmed their roles as the foundational building blocks. wikipedia.org Specifically, the aromatic A-ring of colchicine is derived from phenylalanine, while the unique seven-membered tropolone (B20159) C-ring originates from the expansion of the tyrosine ring. libretexts.orgwikipedia.org These precursors undergo processing to form 4-hydroxydihydrocinnamaldehyde (4-HDCA) from phenylalanine and dopamine (B1211576) from tyrosine. nih.govsci-hub.senih.gov
Following the initial steps involving phenylalanine and tyrosine, a series of intermediate compounds are formed. A crucial intermediate is (S)-autumnaline, which is produced through a sequence of methylations and hydroxylations of the initial 1-phenethylisoquinoline scaffold. nih.govsci-hub.sewikipedia.org Autumnaline then undergoes phenol (B47542) coupling to form a bridged tetracycle. nih.govsci-hub.se
Subsequent enzymatic transformations lead to the formation of N-formyldemecolcine, a direct precursor to colchicine that already possesses the characteristic tropolone ring. nih.govnih.gov The pathway from N-formyldemecolcine to colchicine involves demecolcine (B1670233). rsc.orgwikipedia.org Isotope labeling studies have shown that N-formyldemecolcine is converted to demecolcine. rsc.org Research supports a pathway where N-formyldemecolcine is a precursor to demecolcine, which then proceeds through further transformations. rsc.orgrsc.org
Role of Phenylalanine and Tyrosine as Precursors
Enzymatic Transformations Leading to N-Deacetylation.rsc.orgresearchgate.net
The final stages of colchicine biosynthesis involve a series of enzymatic modifications to the nitrogen-containing side chain, ultimately leading to the formation of the N-acetyl group characteristic of colchicine. The formation of N-deacetyl colchicine is a critical step in this terminal sequence.
The conversion of N-formyldemecolcine to demecolcine involves an N-deformylation step. rsc.orgnih.gov In Colchicum autumnale, it has been shown that N-deformylation precedes N-demethylation. nih.gov This means the N-formyl group is removed from N-formyldemecolcine to yield demecolcine. rsc.orgwikipedia.org This hydrolysis reaction is a key transformation in the pathway. wikipedia.org
Following N-deformylation, an N-demethylation step occurs. Demecolcine undergoes oxidative demethylation to produce N-deacetylcolchicine. libretexts.orgwikipedia.org This enzymatic removal of the methyl group from the nitrogen atom is essential before the final acetylation can occur. libretexts.orgnih.gov In Gloriosa superba, evidence suggests that N-demethylation may precede N-deformylation. nih.gov However, in Colchicum, the sequence is established as N-deformylation followed by N-demethylation. rsc.org
The final step in the biosynthesis of colchicine is the N-acetylation of N-deacetylcolchicine. libretexts.orgwikipedia.org This reaction involves the addition of an acetyl group from acetyl-coenzyme A to the amino group of N-deacetylcolchicine, yielding the final product, colchicine. wikipedia.orgnih.gov This terminal acetylation completes the intricate biosynthetic pathway. sci-hub.selibretexts.org
Cytochrome P450 (CYP)-Mediated Reactions
The biosynthesis of colchicine and its immediate precursors, including (R)-N-Deacetyl Colchicine, involves several key oxidative transformations catalyzed by Cytochrome P450 (CYP) enzymes. These enzymes, typically tethered to the endoplasmic reticulum (ER), are crucial for heteroatom demethylations and complex ring expansions. nih.gov
In the later stages of colchicine biosynthesis, CYP enzymes are responsible for critical modifications of the nitrogen atom on the tropolone scaffold. nih.gov Research on Gloriosa superba has identified a specific metabolic route where N-demethylation of the precursor N-formyl-N-methyl-deacetylcolchicine (referred to as compound 3 in some studies) is a key step. nih.gov This reaction is catalyzed by a CYP enzyme and is dependent on the cofactor NADPH. nih.gov The product of this N-demethylation is N-formyldeacetylcolchicine (also known as gloriosine), which is then deformylated to yield N-deacetylcolchicine. nih.gov
The order of these events appears to differ between plant species. In Gloriosa superba, evidence strongly suggests that CYP-catalyzed N-demethylation precedes N-deformylation. nih.gov Conversely, studies in Colchicum autumnale indicate that N-deformylation likely occurs before N-demethylation, leading to the accumulation of demecolcine. nih.gov
Earlier in the pathway, other CYP enzymes play a vital role in constructing the core colchicine scaffold. For instance, CYP75A109 has been found to catalyze one or possibly two hydroxylation events on the 1-phenethylisoquinoline scaffold. frontiersin.org Following this, another CYP enzyme, GsCYP75A110, is involved in an oxidative para-para phenol coupling reaction. nih.govsci-hub.se One of the most remarkable CYP-mediated reactions in this pathway is the ring expansion of a dienone intermediate to form the characteristic tropolone ring of the colchicine skeleton, a reaction catalyzed by CYP71FB1. frontiersin.orgnih.gov While these reactions precede the formation of N-Deacetyl Colchicine, they establish the essential molecular framework upon which the final nitrogen-tailoring enzymes, including CYPs, act.
| Enzyme | Reaction Catalyzed | Plant Species | Reference |
|---|---|---|---|
| CYP (unspecified) | N-demethylation of N-formyl-N-methyl-deacetylcolchicine | Gloriosa superba | nih.gov |
| CYP71FB1 | Expansion of the dienone ring to form the tropolone ring | Colchicum autumnale, Gloriosa superba | frontiersin.orgnih.gov |
| CYP75A109 | Hydroxylation of the 1-phenethylisoquinoline scaffold | Gloriosa superba | frontiersin.org |
| GsCYP75A110 | Oxidative para-para phenol coupling | Gloriosa superba | nih.govsci-hub.se |
Tissue-Specific Biosynthesis and Enzyme Localization in Plants
The biosynthesis of colchicine alkaloids, including the formation of N-Deacetyl Colchicine, is not uniformly distributed throughout the plant. Instead, it is concentrated in specific tissues where the necessary biosynthetic enzymes are most actively expressed. nih.gov
In both Colchicum and Gloriosa species, colchicine alkaloids accumulate to their highest levels in the underground storage organs—the corms in Colchicum and the rhizomes in Gloriosa—as well as in the seeds. nih.govsci-hub.se This suggests that these tissues are the primary sites of biosynthesis. nih.gov For example, in Gloriosa superba, the rhizome has been identified as being enriched with colchicine and the requisite biosynthetic enzymes. nih.gov Analysis of enzyme activity in cell-free lysates from G. superba rhizomes has provided direct evidence for the late-stage biosynthetic reactions, including those leading to N-Deacetyl Colchicine. nih.gov
Transcriptomic analyses have further supported these findings by showing that the genes encoding colchicine biosynthetic enzymes are highly expressed in these specific tissues. nih.gov Hierarchical clustering analysis of gene expression in G. superba revealed a cluster of co-expressed genes, including those for methyltransferases and cytochrome P450s, that are highly active in the rhizome. nih.gov
Regarding subcellular localization, the enzymes involved in the pathway are found in different cellular compartments. While some early steps may occur in the cytoplasm, such as the reaction catalyzed by the Pictet-Spenglerase GsPSS, many key oxidative steps are localized to the endoplasmic reticulum (ER). researchgate.netnih.gov Cytochrome P450 enzymes are typically membrane-bound proteins anchored to the ER. nih.gov Experiments using ER-derived microsomal protein fractions from C. autumnale seeds successfully reconstituted the final three transformations in colchicine biosynthesis (N-deformylation, N-demethylation, and N-acetylation), confirming the localization of the involved enzymes, including the relevant CYPs, to this organelle. nih.gov
| Feature | Details | Plant Species | Reference |
|---|---|---|---|
| Primary Tissues for Biosynthesis | Rhizomes, Corms, Seeds | Gloriosa superba, Colchicum autumnale | nih.govsci-hub.seresearchgate.net |
| Tissue with Highest Alkaloid Accumulation | Rhizome (in G. superba) | Gloriosa superba | nih.govnih.gov |
| Subcellular Localization of CYPs | Endoplasmic Reticulum (ER) | Colchicum autumnale, Eukaryotes (general) | nih.gov |
| Subcellular Localization of GsPSS | Cytoplasm | Gloriosa superba | researchgate.netnih.gov |
Synthetic Strategies and Chemical Modification of R N Deacetyl Colchicine
Chemical Synthesis Methodologies for (R)-N-Deacetyl Colchicine (B1669291)
The principal and most direct method for synthesizing (R)-N-Deacetyl Colchicine is through the deacetylation of its parent compound, colchicine. qu.edu.qa This transformation is typically achieved via acid hydrolysis. The reaction involves heating colchicine in the presence of an acid, such as hydrochloric acid (HCl), which selectively cleaves the amide bond of the acetamido group at the C-7 position. google.comgoogle.com The resulting product is the primary amine, this compound, which retains the original stereochemistry of the colchicine backbone. qu.edu.qaresearchgate.net This straightforward synthesis makes it a readily available precursor for developing new analogues with potentially enhanced or novel biological activities. researchgate.net
Derivatization and Analogue Development
The free amino group at the C-7 position of this compound is the primary target for chemical modification, allowing for the creation of diverse libraries of colchicinoid compounds.
The C7-amino group serves as a nucleophile, enabling a variety of chemical transformations. Researchers have explored the synthesis of numerous analogues by introducing different functional groups at this position. One common strategy is the formation of new amide bonds through acylation. This has been demonstrated by reacting N-deacetylthiocolchicine with N-trifluoroacetylamino acids, which, after deprotection, yield N-deacetyl-N-aminoacylthiocolchicine derivatives. acs.org Another approach involves the Swern oxidation of alcohol derivatives of colchicine to create isomers of the C-7 amide carbonyl. qu.edu.qa These modifications are intended to analyze the structure-activity relationship (SAR) by introducing diverse moieties, including straight or branched alkyl chains, substituted alkyl chains, and various aromatic groups. nih.gov
Building on C7 modification strategies, a vast number of N-substituted analogues have been developed. The objective is often to explore how different substituents on the nitrogen atom influence the compound's properties. These modifications include:
N-Acylation: Creating new amides by reacting the C7-amine with various acyl chlorides or activated acids. qu.edu.qaacs.org
N-Alkylation: Introducing alkyl groups onto the nitrogen, for instance, through methylation using iodomethane. qu.edu.qa
Carbamate Formation: Synthesizing urethane (B1682113) derivatives by reacting the amine with appropriate alcohols, a strategy explored with the thiocolchicine (B1684108) analogue. researchgate.net
Thioamide Formation: Replacing the amide group with a thioamide through reaction with a thioacetylating reagent. qu.edu.qa
These substitutions can significantly alter the molecule's interaction with its biological targets. For example, converting the acetamido group of colchicine into a single carbon-nitrogen bond with a substituted benzyl (B1604629) moiety prevents in-vivo hydrolysis and creates a new class of derivatives. nih.gov
Table 1: Examples of N-Substitutions on the Deacetyl Colchicine Scaffold
| Starting Material | Reagent/Modification Type | Resulting Derivative Class | Reference |
| N-Deacetylthiocolchicine | N-trifluoroacetylamino acids | N-Aminoacylthiocolchicines | acs.org |
| Deacetyl-( )-colchicine | Acyl chloride | 7-Amido-( )-colchicine | qu.edu.qa |
| Deacetyl-( )-colchicine | Iodomethane | 7-Methylamino-( )-colchicine | qu.edu.qa |
| 7-Deacetyl-10-thiocolchicine | Alcohols (via carbamoyl (B1232498) chloride) | Thiocolchicine carbamates (urethanes) | researchgate.net |
| Deacetylcolchicine | Aldehydes (reductive amination) | N-Benzyl deacetylcolchicines | nih.gov |
Beyond modifying the C7-amino group, other functional groups on the colchicinoid scaffold can be replaced to develop new analogues. A prominent and extensively studied modification is the replacement of the C10-methoxy group on the tropolone (B20159) C-ring with a methylthio group (-SMe). ump.edu.my This yields thiocolchicine, which often serves as the starting material for further derivatization at the C7 position, leading to compounds like N-deacetyl-N-aminoacylthiocolchicines and thiocolchicine carbamates. acs.orgresearchgate.net This substitution is known to increase the activity of the resulting compounds. ump.edu.my
Further modifications include the demethylation of the methoxy (B1213986) groups on the A-ring. The exhaustive demethylation of thiocolchicine analogues has been shown to fundamentally alter their biological activity, shifting their target from tubulin to topoisomerase II. acs.org While the trimethoxyphenyl A-ring and the C-ring keto group are generally considered crucial for tubulin binding, some studies have shown that the C-ring can be replaced with a simple benzene (B151609) ring without a complete loss of activity. mdpi.com
N-Substituted Analogues
Design and Synthesis of Advanced Colchicinoid Conjugates
To enhance target specificity and explore novel delivery mechanisms, this compound has been used to create advanced bioconjugates.
One strategy involves conjugating N-Deacetyl Colchicine (Deac) with biotin (B1667282), a vitamin that can facilitate targeted delivery into cancer cells that overexpress biotin receptors. tandfonline.com Researchers have synthesized novel tumor-specific conjugates by linking these two molecules. tandfonline.comtandfonline.com
Two primary synthetic approaches have been reported:
Direct Amide Linkage: A direct covalent bond is formed between the C7-amino group of N-Deacetyl Colchicine and the carboxylic acid group of biotin. The synthesis involves reacting Deac with biotin in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine. tandfonline.com
Linker-Mediated Conjugation: A conjugate was developed featuring a cleavable disulfide linker between the N-Deacetyl Colchicine and biotin moieties. tandfonline.com This design allows the conjugate to be stable in circulation and release the active drug inside the cell upon encountering the reductive intracellular environment. tandfonline.com
Table 2: Synthesized Biotinylated N-Deacetyl Colchicine Derivatives
| Compound Name/Number | Linkage Type | Brief Description | Reference |
| 10 | Direct Amide | 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-((S)-2,3,4,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)pentanamide | tandfonline.comsemanticscholar.org |
| 9 (Deac-SS-Biotin) | Cleavable Disulfide | A conjugate consisting of deacetylcolchicine (Deac), biotin, and a cleavable disulfide linker. | tandfonline.comtandfonline.com |
Cobalamin-Conjugated Colchicinoids
The conjugation of colchicinoids to cobalamin (vitamin B12) represents a strategic approach to tumor-targeted drug delivery. Cancer cells exhibit an increased demand for vitamin B12, leading to the overexpression of its cell surface receptor, transcobalamin II. This biological feature is exploited to achieve preferential uptake of the cytotoxic drug by malignant cells.
The synthesis of these conjugates often begins with N-deacetylcolchicine, the precursor to this compound. ump.edu.my In one reported method, colchicine is first derivatized at the C-7 position with p-alkoxyacetophenone. capes.gov.br This derivative is then linked to a functionalized cobalamin molecule. A key feature of this conjugation is the use of an acid-labile hydrazone linker. capes.gov.br This linker is designed to be stable at neutral pH, such as in the bloodstream, but hydrolyzes under the acidic conditions found within cellular lysosomes. capes.gov.br Upon hydrolysis, the active colchicine molecule is released inside the target cancer cell, where it can exert its microtubule-disrupting effects. capes.gov.br
Another synthetic route involves creating a stable prodrug by linking N,N'-deacetyl-colchicine-hemiglutaramide-NHS with a cobalamin derivative, CNCbl-5'-[(6-Amino)-hexylcarbamate]. ump.edu.my Research has demonstrated that these cobalamin-colchicine bioconjugates are stable in cell culture media and exhibit potent cytotoxicity against various cancer cell lines, including breast, brain, and melanoma, with nanomolar LC50 values. capes.gov.br This targeted delivery strategy is expected to enhance the therapeutic index of colchicine by minimizing the side effects associated with its nonselective administration. capes.gov.br
Photoswitchable Colchicine-Based Microtubule Inhibitors
Photopharmacology offers a novel approach to achieving spatiotemporal control over drug activity, thereby minimizing off-target effects. uni-muenchen.denih.gov This strategy has been applied to colchicine, a potent microtubule inhibitor whose clinical use is hampered by a lack of specificity for cancerous cells. researchgate.net By incorporating a photoswitchable moiety, the drug's activity can be confined to areas illuminated by a specific wavelength of light.
Researchers have successfully synthesized a new class of visible light-photoswitchable colchicine-based microtubule inhibitors, named "AzoCols". nih.govresearchgate.net The synthesis of these compounds starts with this compound. researchgate.net The design involves attaching an azobenzene (B91143) group, which acts as the photoswitch, to the colchicine scaffold. This results in compounds that can be isomerized between a more active and a less active state using light.
A study detailed the synthesis of 12 new AzoCol compounds. nih.govresearchgate.net Among these, two demonstrated significant light-dependent cytotoxicity in HCT116 and MCF-7 cancer cell lines. researchgate.net The most promising compound, referred to as o-AzoCol26DF, showed a nearly two-fold increase in potency upon irradiation with green light (535 nm) compared to its state under blue light (430 nm). researchgate.net This light-dependent activity was corroborated by in-vitro tubulin polymerization assays and immunofluorescence imaging, which showed a clear disruption of the microtubule network in a light-dependent manner. nih.govresearchgate.net These findings establish a foundation for developing a new class of photoswitchable agents based on the colchicine scaffold, offering precise control over microtubule disruption. nih.govresearchgate.net
Table 1: Research Findings on Photoswitchable AzoCol Compounds
| Compound | Target Cell Lines | Key Finding | Mechanism of Action | Source |
|---|---|---|---|---|
| AzoCols | HCT116, MCF-7 | Light-dependent cytotoxicity observed in two photoswitches. | Photoswitchable microtubule destabilisers. | nih.govresearchgate.net |
| o-AzoCol26DF | HCT116 | Approximately double the potency under green light (535 nm) vs. blue light (430 nm). | Light-dependent disruption of microtubule organization. | researchgate.net |
Coupled Compounds (e.g., Colchicine-Paclitaxel Conjugates)
Combining microtubule-depolymerizing agents like colchicine with microtubule-stabilizing agents like paclitaxel (B517696) has been shown to produce superior anti-tumor effects compared to either agent alone. researchgate.net To harness this synergy and potentially improve pharmacokinetics, researchers have synthesized coupled compounds, or "codrugs," that covalently link both molecules.
A notable example is "Colchitaxel," a molecule that joins paclitaxel and a colchicine derivative through a glutarate linker. nih.gov The synthesis of Colchitaxel begins with the hydrolysis of the acetamide (B32628) group in colchicine to yield N-deacetylcolchicine, which provides a reactive amino group necessary for linking. researchgate.netnih.gov This amino group is then reacted with glutaric anhydride (B1165640) to form N-glutaryl-deacetylcolchicine. nih.gov
Separately, the 2'-hydroxyl group of paclitaxel, which is crucial for its tubulin-binding activity, is protected using a tert-butyldimethylsilyl (TBDMS) group. nih.gov The protected paclitaxel is then coupled with N-glutaryl-deacetylcolchicine using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). ump.edu.mynih.gov The final step involves the removal of the TBDMS protecting group to yield the final Colchitaxel compound. nih.gov While the acetamide group on colchicine's B-ring can be modified, the A and C rings remain critical for its tubulin-binding activity. researchgate.netnih.gov This synthetic approach creates a single chemical entity designed to deliver both stabilizing and destabilizing agents to the cellular target. nih.gov
Table 2: Synthetic Steps for Colchitaxel
| Step | Starting Material | Reagents/Conditions | Product | Source |
|---|---|---|---|---|
| 1 | Colchicine | MeONa (sodium methoxide), then TFA (trifluoroacetic acid) | N-deacetylcolchicine | nih.gov |
| 2 | N-deacetylcolchicine | Glutaric anhydride | N-glutaryl-deacetylcolchicine | nih.gov |
| 3 | Paclitaxel | TBDMSCl, DMAP | 2'-O-TBDMS-paclitaxel | nih.gov |
| 4 | N-glutaryl-deacetylcolchicine + 2'-O-TBDMS-paclitaxel | DCC, DMAP | Coupled intermediate | nih.gov |
| 5 | Coupled intermediate | TBAF (tetra-N-butylammonium fluoride) | Colchitaxel | nih.gov |
Stereochemical Control and Impact of Chirality in Synthesis (Specifically for this compound)
The biological activity of colchicinoids is intrinsically linked to their complex stereochemistry. Colchicine possesses a unique form of axial chirality known as atropisomerism due to the restricted rotation around the biaryl bond connecting the A and C rings. researchgate.net This is combined with a point of chirality at the C-7 carbon, where the acetamido group is attached. researchgate.net In native colchicine, the stable and active form is the (aS, 7S)-diastereomer. The presence of the C-7 substituent significantly stabilizes this configuration. researchgate.net
When the acetamido group at C-7 is removed to form desacetamidocolchicine (B1670275), a compound closely related to N-deacetyl colchicine, the barrier to rotation around the biaryl axis is lowered to approximately 22-23 kcal/mol. researchgate.net This means the molecule can racemize (interconvert between its atropisomers) on a timescale of minutes to hours. researchgate.net
The impact of this chirality on biological function is profound. Kinetic binding experiments have shown that the enantiomer of desacetamidocolchicine that shares the same helical structure as native, active colchicine binds to tubulin approximately 62 times faster than colchicine itself. researchgate.net Conversely, the opposite enantiomer, as well as the enantiomers of the isomeric desacetamidoisocolchicine, show no binding to tubulin. researchgate.net This demonstrates that the specific three-dimensional arrangement of the A and C rings is the primary determinant for tubulin recognition and binding.
Therefore, in any synthesis involving this compound, such as the creation of the AzoCols, controlling and maintaining the correct stereochemistry is paramount. researchgate.net The syntheses start with the enantiomerically pure this compound to ensure that the final product possesses the correct atropisomerism required for biological activity. researchgate.net The absolute configuration at the C-7 chiral center dictates the thermodynamically favored atropisomer of the biaryl system, ensuring that the resulting conjugate or modified compound can effectively interact with its biological target. researchgate.netnih.gov
Table 3: Enantiomeric Stability and Tubulin Binding of Desacetamidocolchicine
| Compound | Property | Value | Significance | Source |
|---|---|---|---|---|
| Desacetamidocolchicine | Thermal Racemization Barrier | 22.1 kcal/mol | Allows racemization on a minute-to-hour timescale. | researchgate.net |
| Desacetamidoisocolchicine | Thermal Racemization Barrier | 23.4 kcal/mol | Slightly higher barrier than the colchicine isomer. | researchgate.net |
| "Native" Helicity Enantiomer | Tubulin Binding | ~62x faster than colchicine | The specific atropisomer is crucial for rapid binding. | researchgate.net |
| "Opposite" Helicity Enantiomer | Tubulin Binding | No binding observed | Incorrect stereochemistry prevents interaction with tubulin. | researchgate.net |
Molecular and Cellular Mechanisms of Action of N Deacetyl Colchicine and Its Analogues
Tubulin Binding and Microtubule Dynamics Modulation
The primary mode of action for (R)-N-Deacetyl Colchicine (B1669291) involves direct interaction with tubulin, leading to significant alterations in the stability and function of the microtubule cytoskeleton.
High-Affinity Binding to Tubulin Dimers
(R)-N-Deacetyl Colchicine binds with high affinity to the soluble form of tubulin, which exists as αβ-tubulin heterodimers. nih.govnih.gov This binding is a temperature-dependent process that can become nearly irreversible. researchgate.net The interaction is primarily guided by the A and C rings of the colchicinoid structure. nih.gov Studies on various analogues show that the B-ring, particularly the substituent at the C-7 position, plays a crucial role in modulating the kinetics of this binding. nih.govpnas.org For instance, while this compound (which has a primary amine at C-7) binds effectively, the rate of binding is slower than that of analogues with no B-ring but faster than colchicine itself, which possesses a bulkier N-acyl group. nih.govpnas.org The presence of an N-acyl group, as in colchicine, is also linked to the apparent irreversibility of the binding and an enhanced fluorescence upon complex formation with tubulin. nih.govpnas.org
| Compound | Reported Binding Characteristics | Source |
| This compound | High-affinity binding to tubulin; binding rate is faster than colchicine. | nih.gov |
| Colchicine | High-affinity, slowly reversible binding; presence of N-acyl group is critical for kinetics and fluorescence enhancement. | nih.govresearchgate.net |
| DAMA-Colchicine | Binds with high affinity to the αβ-tubulin interface; used in crystallographic studies to define the binding site. | plos.org |
Inhibition of Tubulin Polymerization and Microtubule Assembly
A direct consequence of the high-affinity binding to tubulin dimers is the potent inhibition of microtubule polymerization. This compound has an IC50 value of 3 µM for the inhibition of bovine brain tubulin polymerization. biomol.comcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.eu By sequestering tubulin dimers into a stable complex, the compound reduces the concentration of available subunits, thereby preventing their assembly into microtubules. nih.govnih.gov This mechanism is characteristic of agents that target the colchicine-binding site. nih.gov The formation of a tubulin-colchicinoid complex can effectively "poison" or cap the growing ends of microtubules, preventing further elongation. core.ac.uk Interestingly, some analogues with longer N-acyl chains can induce the formation of abnormal tubulin polymers at high concentrations, a phenomenon not typically seen with simple inhibition. core.ac.uk
| Compound | IC50 for Tubulin Polymerization Inhibition | Source |
| This compound | 3 µM (bovine brain tubulin) | biomol.comcaymanchem.commedchemexpress.comcaymanchem.com |
| Colchicine | ~3 nM (potent inhibitor) | medchemexpress.eu |
| Demecolcine (B1670233) (Colcemid) | Acts as a microtubule-depolymerizing agent, inhibiting polymerization. | wikipedia.org |
Microtubule Destabilization and Depolymerization
Beyond inhibiting assembly, this compound and its analogues actively promote the destabilization and depolymerization of pre-existing microtubules. nih.govwikipedia.org Microtubules are inherently dynamic structures, constantly undergoing phases of growth and shortening. By binding to tubulin dimers, colchicinoids shift the equilibrium away from polymerization and towards depolymerization. nih.gov The incorporation of the tubulin-drug complex at the microtubule ends can induce a curved conformation in the tubulin dimer, which is incompatible with the straight lattice of the microtubule, leading to destabilization. nih.govmdpi.comacs.org This results in a net loss of subunits and the eventual disassembly of the microtubule network. wikipedia.org At very low concentrations, some analogues can suppress microtubule dynamics without causing wholesale depolymerization, while higher concentrations lead to microtubule detachment and breakdown. wikipedia.org
Effects on GTPase Activity of Tubulin
Tubulin is a GTPase, and the hydrolysis of GTP bound to β-tubulin is a key regulator of microtubule stability. The binding of colchicine and its analogues, including this compound, stimulates the intrinsic, assembly-independent GTPase activity of tubulin. caymanchem.commedchemexpress.eunih.gov This promotion of GTP hydrolysis is not directly linked to the polymerization process itself but is a result of the conformational change induced in the tubulin dimer upon drug binding. csic.es The hydrolysis of GTP to GDP at the microtubule ends weakens the association between tubulin subunits, favoring a "catastrophe" event and rapid depolymerization. mdpi.com By inducing this GTPase activity, colchicinoids contribute to the loss of the stabilizing "GTP cap" at microtubule ends, further promoting their disassembly. mdpi.com
Colchicine-Binding Site (CBS) Characterization
The specific location and nature of the binding site are fundamental to the compound's mechanism of action.
Location within the αβ-Tubulin Interface
The colchicine-binding site is located at the interface between the α- and β-tubulin subunits of the heterodimer. plos.orgmdpi.comnih.govresearchgate.net Although it is primarily situated within the intermediate domain of the β-tubulin subunit, it is capped by elements of the α-tubulin subunit, such as the T7 loop, upon ligand binding. mdpi.comacs.org This explains why colchicine binds with high affinity to the dimer but not to isolated tubulin monomers. mdpi.com X-ray crystallography studies, notably using the derivative N-deacetyl-N-(2-mercaptoacetyl) colchicine (DAMA-colchicine), have been instrumental in precisely mapping this pocket. nih.govplos.orgmdpi.comnih.gov The binding of a molecule in this interfacial pocket introduces a steric clash that prevents the tubulin dimer from adopting the straight conformation required for incorporation into the microtubule lattice, thereby inhibiting polymerization. nih.govmdpi.com Key residues from both β-tubulin (like Cys241) and α-tubulin (like Thr179 and Val181) form interactions with the bound ligand, securing it in the pocket. mdpi.com
Structural Features and Key Residue Interactions
The binding of colchicinoids, including this compound, to tubulin occurs at a specific site located at the interface between the α and β-tubulin subunits. mdpi.comnih.gov The binding pocket is predominantly situated within the β-tubulin subunit and is characterized by the presence of key amino acid residues that form crucial interactions with the ligand. mdpi.comkanazawa-u.ac.jp
X-ray crystallography studies of a tubulin complex with N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), an analogue of this compound, have provided significant insights into these interactions. mdpi.comnih.gov The trimethoxyphenyl ring (A ring) of the colchicinoid molecule orients itself within a hydrophobic pocket in β-tubulin, in close proximity to the residue Cysβ241. mdpi.comnih.gov The tropolone (B20159) ring (C ring) forms hydrogen bonds with Thrα179 and Valα181 located in the α-tubulin subunit. mdpi.com Additionally, Asnβ258 in the β-tubulin subunit is another key residue involved in the binding interactions. mdpi.com The volume of this binding site is significantly influenced by the conformation of helix H7, loop T7, and helix H8 of β-tubulin. mdpi.com
The interaction of these key residues with the different rings of the colchicine molecule is fundamental to the stability of the binding. It is proposed that the A ring anchors the molecule, allowing the B and C rings to maintain the correct orientation within the binding site for optimal inhibitory activity. mdpi.com
Conformational Changes Induced upon Binding
The binding of colchicine and its analogues to tubulin is not a simple lock-and-key mechanism; instead, it induces significant conformational changes in the tubulin heterodimer. nih.govresearchgate.net Upon binding, the tubulin dimer transitions from a straight conformation, which is necessary for microtubule assembly, to a curved one. mdpi.comnih.gov This induced curvature prevents the proper longitudinal association of tubulin dimers into protofilaments, the building blocks of microtubules. nih.gov
The binding of the colchicinoid at the inter-subunit interface creates a steric clash that physically prevents the α-tubulin subunit from adopting the straight conformation required for polymerization. mdpi.comkanazawa-u.ac.jp This interference is a key aspect of the mechanism of action, as it directly inhibits the elongation of microtubules. nih.gov
Differential Binding Affinities to Tubulin Isotypes
Tubulin in eukaryotic cells is not a single protein but rather a family of different isotypes, which are encoded by multiple genes. researchgate.net These isotypes, such as αβII, αβIII, and αβIV, exhibit variations in their amino acid sequences, which can influence their interaction with microtubule-targeting agents. plos.orgnih.gov
Understanding Isotype-Specific Interactions (e.g., αβII, αβIII, αβIV)
Studies have revealed that colchicine and its analogues display differential binding affinities for various tubulin isotypes. plos.orgnih.gov For instance, kinetic binding studies with bovine tubulin have shown that the αβIV isotype has the highest affinity for colchicine, followed by αβII and αβIII. plos.orgnih.gov
Computational modeling and molecular dynamics simulations have been employed to investigate the molecular basis for these differences. plos.orgnih.govnih.gov Sequence analysis of human β-tubulin isotypes has identified residue variations within the colchicine binding pocket. plos.orgnih.gov Specifically, the βIII isotype has three residue changes (Cys239 to Ser, Ala315 to Thr, and Thr351 to Val) compared to the consensus sequence, while the βII isotype has a single residue change (Val316 to Ile). nih.gov
These residue differences can weaken the binding interactions and alter the correct positioning of the colchicinoid at the interface of the αβII and αβIII isotypes. plos.orgnih.govnih.gov For example, in the αβIII isotype, the altered residue composition affects the binding pose of DAMA-colchicine, leading to a lower binding affinity. plos.org Molecular docking studies have calculated the order of binding free-energy for DAMA-colchicine as αβIV ≈ αβII >> αβIII. plos.orgnih.govnih.gov
Table 1: Binding Affinities of DAMA-Colchicine to Human Tubulin Isotypes
| Tubulin Isotype | Relative Binding Free Energy | Key Residue Variations in β-tubulin |
| αβII | High | Val316 to Ile |
| αβIII | Low | Cys239 to Ser, Ala315 to Thr, Thr351 to Val |
| αβIV | High | No variations in binding pocket |
This table is based on computational analysis and provides a relative comparison of binding affinities. plos.orgnih.gov
Implications for Drug Resistance Mechanisms
The differential expression of tubulin isotypes in various tissues and, more importantly, in cancer cells, has significant implications for drug efficacy and the development of drug resistance. researchgate.netplos.orgnih.gov Overexpression of certain tubulin isotypes, particularly βIII-tubulin, is often associated with resistance to various microtubule-targeting agents, including those that bind to the colchicine site. nih.gov
The lower binding affinity of colchicinoids for the βIII isotype provides a molecular basis for this resistance. plos.orgnih.gov Cancer cells that express high levels of βIII-tubulin are less sensitive to the inhibitory effects of these drugs. nih.gov Therefore, understanding the isotype-specific interactions is crucial for the development of new analogues with improved activity against resistant cancer cells. The design of colchicinoids that can bind with high affinity to a broader range of tubulin isotypes, or specifically target the isotypes overexpressed in resistant tumors, is a key strategy to overcome this challenge. plos.orgnih.gov
Cellular Impact and Downstream Effects (Molecular and Sub-cellular Level)
The disruption of microtubule polymerization by this compound and its analogues at the molecular level has profound consequences for cellular function, leading to a cascade of downstream events.
Disruption of Mitotic Spindle Formation and Mitotic Arrest (G2/M Phase)
Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for the accurate segregation of chromosomes during cell division (mitosis). nih.govbiologists.com By inhibiting tubulin polymerization, colchicinoids prevent the formation of a functional mitotic spindle. mdpi.combiologists.complos.org
This disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. mdpi.com The activated checkpoint halts the cell cycle at the transition between the G2 phase and mitosis (M phase), a state known as G2/M arrest. mdpi.comnih.govplos.org This arrest prevents the cell from proceeding into anaphase and completing cell division with a defective spindle, which would lead to aneuploidy (an abnormal number of chromosomes) and likely cell death. nih.gov The prolonged arrest in the G2/M phase ultimately triggers the apoptotic cell death pathway in cancer cells. mdpi.comnih.gov
Inhibition of Cellular Migration and Chemotaxis (e.g., Neutrophils)
A hallmark of the inflammatory response is the migration of immune cells, particularly neutrophils, to the site of injury or infection. This process, known as chemotaxis, is heavily dependent on a dynamic and functioning microtubule network that allows the cell to move and change shape. eijppr.com
This compound and its analogues interfere with this critical step. By disrupting microtubule polymerization, they impair the ability of neutrophils to migrate towards chemotactic signals. patsnap.comresearchgate.net Colchicine, the parent compound, has been shown to inhibit the expression of E-selectin on endothelial cells and promote the shedding of L-selectin from neutrophils, both of which are crucial adhesion molecules for neutrophil recruitment to inflamed tissues. nih.govtandfonline.com It also prevents the deformability of neutrophils, which is necessary for their extravasation from blood vessels into tissues. eijppr.com While direct studies on the (R)-isomer are limited, other colchicine derivatives are also recognized as potent inhibitors of leukocyte migration. google.com
Research comparing colchicine with its derivatives has shown varying potencies. For instance, in a study using a formaldehyde-induced inflammation model in rats, colchicine demonstrated significant, dose-dependent anti-inflammatory activity. In contrast, a related analogue, N-formyl-N-deacetylcolchicine, showed considerably weaker inhibitory effects on inflammation at the same dose. tandfonline.com
Table 1: Comparative Anti-inflammatory Activity of Colchicine and N-formyl-N-deacetylcolchicine
| Compound | Dose (mg/kg) | Inhibition of Inflammation (%) |
| Colchicine | 6 | 79.1 |
| N-formyl-N-deacetylcolchicine | 6 | 41.1 |
| Data from a study on formaldehyde-induced paw edema in rats. tandfonline.com |
Modulation of Phagocytosis
Phagocytosis, the process by which cells like neutrophils engulf pathogens, cellular debris, or crystals (such as monosodium urate crystals in gout), is another microtubule-dependent function. google.com The cytoskeleton must reorganize to allow the cell membrane to extend and enclose the target particle.
By inhibiting microtubule function, colchicine and its analogues can diminish phagocytic activity. patsnap.comgoogle.com This interference reduces the subsequent inflammatory cascade that is typically triggered by the ingestion of inflammatory stimuli. google.com Although direct data on this compound is scarce, the shared mechanism of tubulin disruption suggests it would similarly modulate phagocytosis.
Interference with Inflammasome Activation (e.g., NLRP3 Inflammasome)
A pivotal mechanism in the anti-inflammatory action of colchicine and its analogues is the inhibition of the NLRP3 inflammasome. nih.govmdpi.com The NLRP3 inflammasome is a multi-protein complex within immune cells that, when activated by various danger signals, triggers the maturation of potent pro-inflammatory cytokines. frontiersin.orgmdpi.com
The assembly and activation of the NLRP3 inflammasome are dependent on the transport of its components, which relies on the microtubule network. nih.govmdpi.com Research indicates that colchicine disrupts this process, preventing the assembly of the inflammasome complex and subsequent activation of caspase-1, the enzyme responsible for processing pro-inflammatory cytokines. nih.govreumatologiaclinica.org This inhibitory effect has been demonstrated in various cell models and is considered a key element of colchicine's therapeutic efficacy in inflammasome-driven diseases like gout. nih.govmdpi.comthe-rheumatologist.org Recent studies have also focused on creating colchicine hybrids specifically designed to inhibit the NLRP3 inflammasome complex. acs.org
Regulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α)
The inhibition of the NLRP3 inflammasome by this compound and its analogues leads directly to a reduction in the production of mature Interleukin-1β (IL-1β), a powerful pro-inflammatory cytokine. eijppr.comtoku-e.com Since caspase-1 activation is blocked, the cleavage of pro-IL-1β into its active form is prevented. nih.govnih.gov
Beyond IL-1β, these compounds also regulate other key inflammatory mediators. Colchicine has been shown to reduce the production and release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages. tandfonline.comnih.gov It can also down-regulate the expression of TNF-α receptors on the surface of macrophages and endothelial cells, further dampening the inflammatory response. tandfonline.com By reducing the levels of crucial cytokines like IL-1β and TNF-α, these compounds effectively interrupt the inflammatory signaling cascade that recruits and activates other immune cells. patsnap.comtoku-e.com
Table 2: Summary of Mechanistic Actions
| Mechanism | Target Cell/Component | Effect of Colchicine/Analogues |
| Cellular Migration | Neutrophils | Inhibition of chemotaxis and extravasation. eijppr.comresearchgate.net |
| Phagocytosis | Neutrophils, Macrophages | Reduction in the engulfment of inflammatory stimuli. patsnap.comgoogle.com |
| Inflammasome Activation | Immune Cells | Inhibition of NLRP3 inflammasome assembly. nih.govmdpi.com |
| Cytokine Production | Immune Cells | Decreased release of mature IL-1β and TNF-α. tandfonline.comtoku-e.com |
Preclinical Research and Biological Evaluation of N Deacetyl Colchicine and Its Derivatives
In Vitro Studies in Cell Culture Models
The preclinical assessment of (R)-N-Deacetyl Colchicine (B1669291) and its derivatives has unveiled significant potential in the realm of anticancer research. Through a variety of in vitro models, scientists have begun to delineate the cytotoxic, antiproliferative, and mechanistic properties of these compounds.
Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
(R)-N-Deacetyl Colchicine and its derivatives have demonstrated notable cytotoxic and antiproliferative effects across a broad spectrum of human cancer cell lines. These compounds have been shown to inhibit the growth of various cancer cells, including but not limited to colorectal carcinoma (HCT116, LoVo), breast cancer (MCF-7), non-small cell lung cancer (H460, A549), central nervous system cancer (SF268), and glioblastoma. qu.edu.qarsc.orgmdpi.comnih.gov
For instance, a series of N-benzylated this compound derivatives displayed significant anti-tumor activity in human colorectal carcinoma (HCT-116) and human colon carcinoma (Colo-205) cell lines. qu.edu.qa Similarly, other derivatives have shown potent activity against human lung adenocarcinoma A549, human colon adenocarcinoma HT29, and human colorectal carcinoma HCT116 cancer cell lines. qu.edu.qa The cytotoxic activity of certain N-methyl this compound derivatives has been reported against human breast carcinoma (MCF-7), human lung cancer (A549), human ovary cancer (A2780), and human hepatoma (BEL7402) cell lines. qu.edu.qa
In studies on glioblastoma, a colchicine derivative known as AD1 was found to reduce the viability of human malignant glioblastoma cell lines U87MG and U373MG by 50% at nanomolar concentrations after 24 hours of exposure. researchgate.net
Below is a table summarizing the cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cell Line | IC50 (µM) |
| N-benzylated derivative | HCT-116 | Data not specified |
| N-benzylated derivative | Colo-205 | Data not specified |
| 4-halo-derivative | A549 | Data not specified |
| 4-halo-derivative | HT29 | Data not specified |
| 4-halo-derivative | HCT116 | Data not specified |
| N-methyl derivative | MCF-7 | Data not specified |
| N-methyl derivative | A549 | Data not specified |
| N-methyl derivative | A2780 | Data not specified |
| N-methyl derivative | BEL7402 | Data not specified |
| AD1 | U87MG | 0.01 |
| AD1 | U373MG | 0.05 |
| Biotinylated derivative 9 | SGC-7901 | 0.124 ± 0.011 |
| Biotinylated derivative 9 | A549 | 0.085 ± 0.008 |
| Biotinylated derivative 9 | HeLa | 0.108 ± 0.010 |
| Double-modified derivative 14 | A549 | 0.0011 |
| Double-modified derivative 14 | MCF-7 | 0.0007 |
| Double-modified derivative 14 | LoVo | 0.0001 |
| Double-modified derivative 14 | LoVo/DX | 0.0016 |
Growth Inhibition Assays
Growth inhibition assays are a cornerstone of in vitro anticancer drug screening, and this compound derivatives have been extensively evaluated using these methods. The MTT assay is a commonly employed technique to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Studies have consistently shown that these compounds inhibit the growth of cancer cells in a dose-dependent manner. springermedizin.de For example, a biotinylated conjugate of deacetylcolchicine, Deac-SS-Biotin (9), demonstrated potent antiproliferative activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) cells. tandfonline.com The IC50 values were found to be 0.124 ± 0.011 µM, 0.085 ± 0.008 µM, and 0.108 ± 0.010 µM for SGC-7901, A549, and HeLa cells, respectively. tandfonline.com These values were comparable to the parent drug, deacetylcolchicine. tandfonline.com
Furthermore, a series of double-modified colchicine derivatives, with alterations at both the C7 and C10 positions, exhibited significant growth-inhibitory effects. mdpi.com One particular derivative, N-(2-chlorobenzyl)-10-methylaminocolchicine (14), was exceptionally potent, with IC50 values in the nanomolar range against A549, MCF-7, and LoVo cancer cell lines. mdpi.comnih.gov
Effects on Normal Cell Lines for Selectivity Assessment
A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. To this end, the cytotoxic effects of this compound derivatives have been evaluated on non-cancerous cell lines such as the murine embryonic fibroblast cell line BALB/3T3 and human umbilical vein endothelial cells (HUVECs). mdpi.comnih.govresearchgate.net
The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line, is a key metric in this assessment. A higher SI value indicates greater selectivity for cancer cells. While many of the tested derivatives showed low SI values, some compounds demonstrated promising selectivity. mdpi.com For instance, the derivative N-(2-chlorobenzyl)-10-methylaminocolchicine (14) exhibited notably high SI values for all tested cancer cell lines, including A549 (SI = 4.1), MCF-7 (SI = 6.1), and LoVo (SI = 93.7). mdpi.com This suggests a preferential cytotoxic effect against these cancer cells compared to normal fibroblasts.
Another study highlighted a biotinylated deacetylcolchicine conjugate that showed higher selectivity between tumor and non-target cells than the parent compound. tandfonline.com This enhanced selectivity is thought to be mediated by the biotin (B1667282) receptor, which is often overexpressed on the surface of cancer cells. tandfonline.com
Angiogenesis Inhibition In Vitro
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. mdpi.com Several studies have investigated the potential of this compound derivatives to inhibit angiogenesis in vitro. These compounds have been shown to have potent antiproliferative and anti-tubulin effects on human umbilical vein endothelial cells (HUVECs), which are a key model for studying angiogenesis. nih.gov
One study found that a diacrylonitrile derivative of colchicine inhibited microvessel formation in vitro. nih.gov Another novel tubulin inhibitor, 6h, a 1,2,3-triazol analog, was shown to inhibit angiogenesis induced by non–small cell lung cancer (NSCLC) cells both in vivo and in vitro. nih.gov This compound was found to bind to the colchicine-binding site of tubulin and inhibit its polymerization. nih.gov Furthermore, pyrimidine (B1678525) dihydroquinoxalinone derivatives have also been shown to inhibit angiogenesis in vivo. acs.org
Overcoming Multidrug Resistance in Cellular Models
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. qu.edu.qanih.gov A key mechanism of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). qu.edu.qanih.gov
Encouragingly, several derivatives of this compound have shown the ability to overcome MDR in cellular models. qu.edu.qaresearchgate.net N-benzylated colchicine derivatives have been shown to not only exhibit good anti-tumor activity but also reduce P-gp induction. qu.edu.qa This dual activity is a significant advantage in combating resistant cancers.
Furthermore, a study on double-modified colchicine derivatives demonstrated that most of the new compounds were able to overcome the resistance of doxorubicin-resistant LoVo/DX cells. mdpi.comnih.gov The derivative N-(2-chlorobenzyl)-10-methylaminocolchicine (14) was particularly effective, being approximately 440 times more potent against the resistant LoVo/DX cell line than unmodified colchicine. nih.gov Biphenyl derivatives have also been identified as novel tubulin inhibitors that can overcome multidrug resistance. probes-drugs.org
Molecular and Biochemical Assays
To elucidate the mechanism of action of this compound and its derivatives, a variety of molecular and biochemical assays have been employed.
Tubulin Polymerization Assays: A primary mechanism of action for colchicine and its analogs is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. qu.edu.qarsc.orgmdpi.comacs.orgnih.govunife.it In vitro tubulin polymerization assays have confirmed that many this compound derivatives are potent inhibitors of this process. rsc.orgtandfonline.com For example, a biotinylated derivative of deacetylcolchicine showed tubulin polymerization activity close to that of the parent drug. tandfonline.com Some thiazol-5(4H)-one derivatives were found to be even more potent inhibitors of tubulin polymerization than colchicine itself. rsc.org
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound derivatives has been consistently shown to cause an accumulation of cells in the G2/M phase of the cell cycle. mdpi.comtandfonline.commdpi.comjournalagent.comresearchgate.net This G2/M arrest is a direct consequence of the disruption of the mitotic spindle due to tubulin depolymerization. For instance, treatment of VCR-SK-N-AS neuroblastoma cells with certain colchicine binding site inhibitors resulted in over 60% of the cells being in the G2/M phase. mdpi.com
In Vivo Studies in Non-Human Animal Models
Evaluation of Antitumor Efficacy in Xenograft and Other Preclinical Models (e.g., Mouse Melanoma, Rat Glioma)
The antitumor properties of this compound and its derivatives have been substantiated through various in vivo studies utilizing non-human animal models. These compounds, which bind to the colchicine site on tubulin, demonstrate significant efficacy in diverse cancer xenografts.
A notable derivative, referred to as AD1, has shown potential as an anti-glioma agent. In a preclinical study, the intermittent intravenous administration of AD1 effectively suppressed the growth of C6 glioma cells that were intracerebrally injected into rat brains. science-line.comresearchgate.net This highlights the compound's ability to cross the blood-brain barrier and exert its therapeutic effect on central nervous system tumors.
In the context of melanoma, another derivative, ABI-288, was evaluated in a human A375 melanoma xenograft model in SHO (SCID hairless outbreed) mice. nih.gov The study revealed that ABI-288 significantly inhibited tumor growth, demonstrating its potent antitumor activity against this aggressive skin cancer. nih.gov Similarly, the novel tubulin inhibitor DJ95, which also targets the colchicine binding site, was shown to disrupt tumor vasculature in an A375 xenograft model in nude mice, further validating the therapeutic strategy of targeting tubulin in melanoma. researchgate.net
The prodrug ZD6126, which is the water-soluble phosphate (B84403) of N-acetylcolchinol (this compound), has demonstrated broad antitumor activity in a range of rodent model systems, including human xenografts. sgul.ac.uk Its mechanism involves selective destruction of tumor vasculature. sgul.ac.ukaacrjournals.org Studies in murine tumor models like the CaNT mammary adenocarcinoma showed that ZD6126 administration leads to a significant reduction in functional vascular volume and causes extensive tumor necrosis. sgul.ac.ukaacrjournals.org
Table 1: Antitumor Efficacy of this compound Derivatives in Preclinical Models
| Compound/Derivative | Animal Model | Cancer Type/Cell Line | Key Efficacy Finding | Source |
|---|---|---|---|---|
| AD1 | Rat | C6 Glioma (intracerebral injection) | Suppressed glioma growth in the brain. | science-line.comresearchgate.net |
| ABI-288 | SHO (SCID hairless outbreed) Mouse | A375 Human Melanoma (xenograft) | Inhibited xenografted tumor growth by 69% after 31 days. | nih.gov |
| ZD6126 (Prodrug of N-acetylcolchinol) | CBA Mouse | CaNT Mammary Adenocarcinoma | Caused massive central tumor necrosis and reduced vascular volume. | aacrjournals.org |
| ZD6126 (Prodrug of N-acetylcolchinol) | Rat | GH3 Prolactinoma | Induced a dose-dependent decrease in the highly enhancing fraction (perfusion) and increased necrosis. | sgul.ac.uk |
Assessment of Tumor Growth Inhibition and Metastasis Reduction
Derivatives of this compound have demonstrated a marked ability to inhibit tumor growth and reduce metastasis in preclinical settings. The primary mechanism often involves the disruption of the tumor's blood supply, leading to cell death and a halt in proliferation.
In a human A375 melanoma xenograft model, the derivative ABI-288 achieved a tumor growth inhibition (TGI) value of 69% following a 31-day treatment period. nih.gov This effect was more potent than that of the standard chemotherapy agent dacarbazine, which showed a 52% growth inhibition in the same study. nih.gov The prodrug ZD6126 also produces significant tumor-growth delay through multiple, well-tolerated administration regimens. aacrjournals.org In the GH3 prolactinoma rat model, ZD6126 treatment resulted in an absence of tumor growth for up to 7 days post-administration. nih.gov This effect is attributed to the induction of massive central necrosis within the tumor, leaving only a small, viable rim of cells at the periphery. sgul.ac.ukaacrjournals.org
Beyond inhibiting primary tumor growth, these compounds have also shown anti-metastatic potential. Colchicine itself has been found to inhibit cell metastasis in hypopharyngeal cell lines. researchgate.net In melanoma models, the derivative ABI-274 demonstrated superior lung metastasis inhibition compared to dacarbazine. nih.gov The antivascular action of agents like ZD6126 is particularly relevant for controlling metastasis, as the formation of new blood vessels (angiogenesis) is critical for tumor dissemination. aacrjournals.orgmdpi.com ZD6126 has shown significant antitumor activity in a mouse model of early-phase lung cancer metastases. sgul.ac.uknih.gov
Pharmacological Evaluation in Animal Models (Metabolic Fate, Tissue Distribution)
The pharmacological profiles of this compound and its analogues have been characterized in various animal models to understand their absorption, distribution, metabolism, and excretion (ADME).
The prodrug ZD6126 is designed for rapid conversion by serum phosphatases to its active form, N-acetylcolchinol (NAC). sgul.ac.uk Pharmacokinetic studies in female CBA mice following a single intraperitoneal dose of ZD6126 showed that this conversion is efficient, leading to a maximum plasma concentration (Cmax) of NAC of approximately 200 μM. aacrjournals.org The active drug is then characterized by rapid elimination, with a clearance time of 1-2 hours in mouse models. aacrjournals.orgnih.gov This rapid clearance is believed to contribute to the compound's favorable therapeutic index, as it allows for effective disruption of the sensitive tumor vasculature while minimizing prolonged exposure and toxicity to normal tissues. aacrjournals.org In mouse plasma, NAC was found to be 84% protein-bound. aacrjournals.org
The metabolism of colchicine, the parent compound, varies across species. In rats and mice, approximately 11-12% of colchicine is metabolized in the liver, compared to about 40% in hamsters. fda.gov Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being the main enzyme in humans. fda.gov The process involves demethylation to form the primary metabolites 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC). fda.gov In rats, these metabolites can be further conjugated with glucuronic acid. fda.gov Colchicine undergoes enterohepatic recirculation and is primarily excreted via the biliary system. science-line.comdrugbank.com
Distribution studies in rats show that colchicine concentrates in the liver and bile. acs.org The penetration of colchicine into the brain is limited by P-glycoprotein (P-gp) efflux pumps. fda.gov The compound has been noted to cause various systemic pharmacological actions in animals, including altering neuromuscular function and depressing the respiratory center. frontiersin.org
Table 2: Pharmacological/Pharmacokinetic Parameters of this compound and Related Compounds in Animal Models
| Compound | Animal Model | Parameter | Finding | Source |
|---|---|---|---|---|
| N-acetylcolchinol (NAC) from ZD6126 prodrug | Mouse | Maximum Plasma Concentration (Cmax) | ~200 μM | aacrjournals.org |
| N-acetylcolchinol (NAC) from ZD6126 prodrug | Mouse | Clearance | Rapid, ~1-2 hours | nih.gov |
| N-acetylcolchinol (NAC) from ZD6126 prodrug | Mouse | Plasma Protein Binding | 84% | aacrjournals.org |
| Colchicine | Rat, Mouse | Metabolism Site | Liver (~11-12% of dose) | fda.gov |
| Colchicine | Rat | Primary Metabolites | 2-O-demethylcolchicine (2-DMC), 3-O-demethylcolchicine (3-DMC) | fda.gov |
| Colchicine | Rat | Excretion Route | Primarily biliary; undergoes enterohepatic recirculation | science-line.comdrugbank.com |
| Colchicine | Rat | Tissue Distribution Ratio (AUCtissue/AUCblood) | Liver: ~1.8; Bile: ~121.6 (at 1 mg/kg dose) | acs.org |
Analytical and Structural Characterization of N Deacetyl Colchicine and Its Complexes
Isolation and Purification Techniques
The isolation and purification of (R)-N-Deacetyl Colchicine (B1669291) from various sources, including synthetic reaction mixtures and natural products, rely heavily on chromatographic methods. These techniques separate the compound from its parent molecule, colchicine, other derivatives, and impurities.
Chromatographic Methods (e.g., HPLC, Preparative Chromatography)
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of (R)-N-Deacetyl Colchicine. nih.govresearchgate.net Reversed-phase HPLC methods are commonly employed, utilizing C18 columns and mobile phases typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.commdpi.com The gradient elution allows for the effective separation of colchicinoids based on their polarity. ingentaconnect.comznaturforsch.com For instance, N-deacetyl colchicine is more polar than colchicine and thus generally has a shorter retention time under reversed-phase conditions. znaturforsch.com The purity of isolated this compound is often assessed by HPLC, with purities of 95% or higher being reported. allmpus.com
Preparative chromatography, including column chromatography over silica (B1680970) gel, is also a crucial technique for isolating larger quantities of the compound. d-nb.infoacs.orgnih.gov Solvent systems for silica gel chromatography are chosen to optimize the separation of the target compound from other alkaloids and reaction byproducts. Typical solvent systems include mixtures of ethyl acetate and petroleum ether, or dichloromethane (B109758) with a small percentage of methanol. d-nb.info Thin-layer chromatography (TLC) is also utilized for monitoring the progress of reactions and the separation during column chromatography. nih.govresearchgate.net
Table 1: Exemplary Chromatographic Conditions for Colchicinoid Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | Octadecylsilane (C18) | Formic acid: ammonium acetate: methanol | ESI-MS/MS | Quantification in rat plasma mdpi.com |
| HPLC | C18 | Water/Acetonitrile Gradient | Photodiode Array (PDA) | Purity determination and quantification in plant extracts nih.govnih.govresearchgate.net |
| Column Chromatography | Silica Gel | Ethyl acetate/petroleum ether or Dichloromethane/methanol | UV light / TLC | Preparative isolation d-nb.infoacs.org |
| TLC | Silica Gel | Acetone/methanol (9.5:0.5) | UV light | Purity assessment and reaction monitoring researchgate.net |
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135, HMBC)
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. Key signals include those for the methoxy (B1213986) groups on the A-ring, the protons on the seven-membered C-ring, and the protons on the B-ring. The absence of the acetyl group's methyl signal (typically around 1.9-2.1 ppm in colchicine) and the presence of signals corresponding to the free amino group are characteristic features. acs.orgsemanticscholar.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. For this compound, characteristic signals for the four methoxy carbons, the carbons of the aromatic A-ring, the olefinic carbons of the tropolone (B20159) C-ring, and the aliphatic carbons of the B-ring are observed. acs.orgresearchgate.net The absence of the acetyl carbonyl (around 170 ppm) and methyl (around 22 ppm) signals, which are present in colchicine, confirms the deacetylation. semanticscholar.orgchemicalbook.com
DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR signals.
HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity of the molecular skeleton and the placement of the methoxy groups and the amino group on the colchicine framework. acs.orgresearchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Colchicine Skeleton
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
|---|---|---|
| A-Ring | ||
| 1 | ~151.2 | |
| 2 | ~141.6 | |
| 3 | ~153.6 | |
| 4 | ~107.2 | ~6.5 (s) |
| 1-OCH₃ | ~61.3 | ~3.9 (s) |
| 2-OCH₃ | ~61.4 | ~3.8 (s) |
| 3-OCH₃ | ~56.1 | ~3.5 (s) |
| B-Ring | ||
| 5 | ~29.7 | ~2.3-2.5 (m) |
| 6 | ~36.7 | ~1.8-2.2 (m) |
| 7 | ~52.5 | ~4.3-4.4 (m) |
| C-Ring | ||
| 8 | ~134.4 | ~7.5 (s) |
| 9 | ~175-180 | |
| 10 | ~150-152 | |
| 11 | ~125.7 | ~7.1 (d) |
| 12 | ~128-130 | ~7.3 (d) |
| 10-OCH₃ | ~60.6 | ~3.9 (s) |
Note: Exact chemical shifts can vary depending on the solvent and specific derivative. Data compiled from multiple sources. acs.orgresearchgate.netmdpi.com
Mass Spectrometry (e.g., APCI-MS, ESI-MS/MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Molecular Ion: Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used. znaturforsch.comacdlabs.com this compound has a molecular weight of approximately 357.4 g/mol . allmpus.comnih.gov In positive ion mode, it is commonly observed as the protonated molecule [M+H]⁺ at an m/z of approximately 358. mdpi.com Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. d-nb.info
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation of the parent ion. The fragmentation pattern is key to confirming the structure and distinguishing it from isomers. uab.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection
UV-Vis spectroscopy is a valuable tool for the characterization of colchicinoids due to their distinct chromophores. The tropolone ring system in the C-ring is primarily responsible for the characteristic UV absorption. This compound typically exhibits two main absorption maxima. One maximum is observed in the range of 245-250 nm, and a second, broad absorption band is seen around 350-375 nm. znaturforsch.comnih.gov These absorption characteristics are utilized in HPLC with PDA detection for the identification and quantification of the compound in complex mixtures. znaturforsch.comnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands:
N-H stretching: The primary amine (NH₂) group will show characteristic stretching vibrations.
O-H stretching: If any hydroxyl groups are present, or if the sample contains water, broad O-H stretching bands may be observed. d-nb.info
C-H stretching: Bands corresponding to aromatic and aliphatic C-H stretching are present. d-nb.info
C=O stretching: A strong absorption from the tropolone carbonyl group is a key feature. d-nb.info
C=C stretching: Absorptions from the aromatic A-ring and the tropolone C-ring are also visible. d-nb.info
Structural Biology Approaches to Tubulin-Colchicinoid Complexes
The interaction between colchicinoids, including this compound and its derivatives, and their biological target, tubulin, has been elucidated through various structural biology techniques. These methods provide atomic-level insights into the binding mechanism and the conformational changes induced in tubulin, which are critical for its anti-mitotic activity.
X-ray Crystallography Studies
X-ray crystallography has been a foundational technique in understanding the binding of colchicinoids to tubulin. The first and most pivotal crystal structure of a tubulin-colchicinoid complex was determined in 2004 by Ravelli et al. mdpi.comnih.govnih.gov This study utilized a derivative, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), in complex with two tubulin αβ-heterodimers and a stathmin-like domain (PDB ID: 1SA0). nih.govkanazawa-u.ac.jptandfonline.com
The structure, resolved at 3.5 Å, revealed that the colchicine binding site is located at the interface between the α- and β-tubulin subunits, primarily within the β-tubulin monomer. mdpi.comnih.govresearchgate.net The binding of the colchicinoid induces a significant conformational change, forcing the normally straight tubulin heterodimer into a curved state. kanazawa-u.ac.jpresearchgate.netpolito.it This curvature prevents the incorporation of the tubulin dimer into growing microtubules, thereby inhibiting microtubule assembly and leading to mitotic arrest. nih.govnih.govkanazawa-u.ac.jp
The trimethoxyphenyl A-ring of the colchicinoid inserts into a pocket on the β-tubulin subunit, making key interactions with residues such as Cysβ241. mdpi.com The C-ring (tropolone ring) establishes hydrogen bonds with residues in the α-tubulin subunit, including Thrα179 and Valα181. mdpi.com This ability to span the intradimer interface is crucial for its mechanism of action. vulcanchem.com The determination of this crystal structure has served as a critical template for countless subsequent computational and drug design studies. nih.govtandfonline.complos.org
| Parameter | Details | Source(s) |
| PDB ID | 1SA0 | nih.govtandfonline.com |
| Complex | Tubulin/DAMA-colchicine/Stathmin-like domain | nih.govkanazawa-u.ac.jp |
| Resolution | 3.5 Å | mdpi.comkanazawa-u.ac.jp |
| Ligand | N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) | mdpi.comnih.govnih.gov |
| Binding Site | Interface of αβ-tubulin heterodimer, mainly in β-tubulin | mdpi.comnih.gov |
| Key Interaction Residues | Cysβ241, Thrα179, Valα181 | mdpi.com |
| Induced Conformation | Curved tubulin dimer | kanazawa-u.ac.jpresearchgate.netpolito.it |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography for studying large and flexible macromolecular assemblies like the cytoskeleton. While the initial high-resolution structures of the tubulin-colchicinoid complex were solved using crystallography, cryo-EM offers the advantage of visualizing tubulin in the context of larger structures, such as fully assembled or disassembling microtubules, without the need for crystallization. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for exploring the interactions between colchicinoids and tubulin, providing insights that are often difficult to obtain through experimental techniques alone. These approaches allow for the analysis of binding affinities, the identification of key intermolecular interactions, and the study of the dynamic behavior of the complex.
Homology Modeling
Homology modeling is a computational technique used to generate a three-dimensional model of a protein when its amino acid sequence is known, but its structure has not been experimentally determined. This method relies on an experimentally determined structure of a related homologous protein (the "template").
In the context of colchicinoid research, homology modeling has been employed to construct models of various human tubulin isotypes, such as αβII, αβIII, and αβIV, which exhibit differential binding affinities for colchicine and its derivatives. plos.orgresearchgate.netnih.gov In a notable study, researchers built 3D models of these isotypes using the crystal structure of the tubulin-DAMA-colchicine complex (PDB ID: 1SA0) as the template. plos.org The primary sequences for the human β-tubulin isotypes were obtained from protein sequence databases like UniProt. plos.org This approach allowed for the investigation of how differences in the amino acid composition at the colchicine binding site among isotypes could explain the observed variations in binding affinity and drug resistance. plos.orgnih.gov
Molecular Docking Simulations
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This technique is widely used to understand the binding mode and affinity of colchicinoids. The crystal structure of the tubulin-DAMA-colchicine complex (1SA0) is frequently used as the receptor for these docking studies. tandfonline.complos.orgresearchgate.netcore.ac.uk
Docking simulations have been used to study the binding of DAMA-colchicine to different tubulin isotypes that were previously generated via homology modeling. plos.org These studies revealed that while DAMA-colchicine generally prefers the known binding pocket at the αβ-tubulin interface, its specific orientation can vary between isotypes. plos.org For example, in the αβIII isotype, the ligand adopted a different orientation compared to the crystal structure, which was attributed to residue changes in the binding pocket. plos.org The simulations identified critical interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding site. plos.orgresearchgate.net
| Tubulin Isotype | Binding Energy (kcal/mol) | RMSD from Crystal Structure (Å) | Key Interacting Residues (β-subunit) | Source(s) |
| αβII | -8.54 | 2.4 | Asn249, Asn349, Val316 | plos.org |
| αβIII | -7.21 | 5.2 | Lys350 | plos.org |
| αβIV | -8.60 | 2.1 | Asn258, Lys252, Asn349 | plos.org |
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability and conformational dynamics of the ligand-receptor complex over time. plos.org MD simulations provide a more realistic representation of the system's behavior in a physiological environment.
To quantify the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are often performed on the MD simulation trajectories. plos.org This method provides an estimation of the free energy of binding. For DAMA-colchicine, these calculations predicted the highest binding affinity with the αβIV isotype and the lowest with the αβIII isotype, providing a molecular basis for experimentally observed differential affinities. plos.orgnih.gov
| Tubulin Isotype Complex | Binding Free Energy (MM-GBSA) (kcal/mol) | Order of Binding Affinity | Source(s) |
| DAMA-colchicine-αβII | -39.15 ± 4.25 | 2 | plos.org |
| DAMA-colchicine-αβIII | -30.98 ± 5.01 | 3 | plos.org |
| DAMA-colchicine-αβIV | -40.54 ± 4.54 | 1 | plos.org |
Binding Free Energy Calculations
Comprehensive computational studies detailing the absolute binding free energy calculations for this compound with tubulin are not extensively available in the current scientific literature. Most computational analyses, including Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, have focused on colchicine or its analogue, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), for which an X-ray crystal structure in complex with tubulin exists (PDB ID: 1SA0). researchgate.netresearchgate.netmdpi.complos.org This has made DAMA-colchicine a common subject for simulating ligand-tubulin interactions at the colchicine binding site. mdpi.com
However, research into the thermodynamic and kinetic properties of N-deacetylcolchicine's interaction with tubulin provides valuable insights into its binding characteristics, distinguishing it from the parent compound, colchicine. The binding of N-deacetylcolchicine (also referred to as desacetamidocolchicine (B1670275) or DAAC) to tubulin is understood to be an enthalpically favored process. acs.org This is in stark contrast to the binding of colchicine, which is an entropically driven interaction. acs.org This fundamental thermodynamic difference suggests that the forces driving the association of N-deacetylcolchicine with tubulin are distinct from those governing colchicine's binding.
Kinetic studies further illuminate the differences in the binding process. The formation of the deacetylcolchicine-tubulin complex has a global activation enthalpy that is 3-5 kcal/mol greater than that for the formation of the colchicine-tubulin complex. researchgate.net This indicates a higher energy barrier for the association of N-deacetylcolchicine with tubulin, suggesting that the electronic properties of the substituent on the B-ring are a significant factor in the binding kinetics. researchgate.net The B-ring and the nature of the C-7 substituent are recognized as key determinants that influence the rate of binding, the reversibility of the complex, and the fluorescence properties of the ligand upon binding to tubulin. ias.ac.in For instance, amine-substituted derivatives like N-deacetylcolchicine exhibit poor fluorescence when bound to tubulin, unlike N-acyl derivatives. ias.ac.in
Future Research Directions and Translational Perspectives
Development of Next-Generation Colchicinoid Analogues with Enhanced Specificity
The development of novel colchicinoid analogues with improved specificity is a key area of future research. The goal is to create compounds that are more selective for cancer cells, thereby reducing the toxicity to normal cells that limits the clinical use of colchicine (B1669291). researchgate.netqu.edu.qanih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, focusing on modifications of the A, B, and C rings of the colchicine scaffold. qu.edu.qaresearchgate.net
Researchers are exploring various strategies to enhance specificity. One approach involves synthesizing analogues with different substituents on the B-ring, as this ring is believed to play a role in the binding kinetics and affinity to tubulin. researchgate.net For example, analogues with smaller substituents on the B-ring, or even without the B-ring, have been shown to bind to tubulin more rapidly than colchicine. researchgate.net Another strategy is the development of photoswitchable colchicine-based microtubule inhibitors, known as AzoCols. These compounds can be activated by visible light, offering the potential for targeted therapy with reduced side effects. researchgate.netmdpi.com
The design of new derivatives also considers their ability to overcome multidrug resistance (MDR), a common problem in chemotherapy. qu.edu.qa Some novel analogues have demonstrated activity against MDR cell lines, including those resistant to other microtubule-targeting agents like paclitaxel (B517696). nih.govnih.gov
Table 1: Examples of (R)-N-Deacetyl Colchicine Analogues and their Investigated Properties
| Analogue Type | Investigated Property | Reference |
| Photoswitchable AzoCols | Light-dependent cytotoxicity | researchgate.netmdpi.com |
| B-ring modified analogues | Faster tubulin binding kinetics | researchgate.net |
| Indolyl analogues | Activity against MDR cell lines | nih.gov |
| N-deacetyl-N-glycosylalkylthiocolchicines | Increased water solubility | nih.gov |
Strategies for Mitigating Off-Target Effects (at a molecular/cellular level)
Mitigating the off-target effects of colchicinoids at the molecular and cellular level is critical for improving their therapeutic index. Off-target effects arise when a drug interacts with unintended molecular targets, leading to toxicity in healthy cells. abyntek.com
One of the primary strategies to reduce off-target effects is the development of targeted drug delivery systems. researchgate.net By encapsulating or conjugating the drug with a targeting moiety, it can be delivered more specifically to cancer cells, minimizing exposure to healthy tissues. nih.govresearchgate.net For instance, conjugating deacetylcolchicine with biotin (B1667282), which binds to biotin receptors overexpressed on many cancer cells, has been shown to increase selectivity and reduce toxicity. nih.gov Similarly, loading colchicine into nanocarriers can reduce off-target effects and prolong its circulation time. google.com
At the molecular level, understanding the specific interactions that lead to off-target effects is crucial. This can be achieved through techniques like Digenome-seq, which profiles genome-wide off-target effects of DNA-modifying agents. molecularcloud.org While not directly applicable to non-DNA targeting agents like colchicine, the principle of identifying and then engineering out unwanted interactions is relevant. For colchicinoids, this involves designing analogues that have a higher affinity for the target tubulin in cancer cells and lower affinity for tubulin or other proteins in normal cells. google.com
Another approach is to modify the drug to be a prodrug, which is an inactive form that is activated specifically at the tumor site. ump.edu.my This can be achieved by linking the drug to a molecule that is cleaved by enzymes overexpressed in the tumor microenvironment. ump.edu.my
Exploring Novel Biological Targets and Mechanisms beyond Tubulin
Research suggests that colchicine itself may have effects beyond its potent antimitotic activity, such as inhibiting the NLRP3 inflammasome protein complex, a pathway independent of its effects on tubulin. nih.gov This opens up the possibility that this compound and its derivatives may also interact with other cellular components.
Docking studies with derivatives of this compound have shown that while the colchicine fragment binds to the expected site on β-tubulin, the modified side chains can extend into the interface between the α and β subunits, suggesting potential interactions with this region. core.ac.uk Further investigation into these interactions could reveal novel aspects of the drug's mechanism of action.
The development of dual-target inhibitors is another promising area. For example, researchers have designed and synthesized colchicine derivatives that act as both tubulin and histone deacetylase (HDAC) dual inhibitors. core.ac.uk This multi-targeted approach could lead to more effective anticancer therapies.
Advancements in Biosynthetic Engineering and Chemoenzymatic Synthesis
Recent advancements in biosynthetic engineering and chemoenzymatic synthesis offer promising avenues for the production of this compound and its analogues. These approaches can provide more efficient and sustainable alternatives to traditional chemical synthesis or extraction from natural sources. rsc.orgnih.gov
The elucidation of the colchicine biosynthetic pathway has been a major breakthrough. nih.govresearchgate.net Researchers have identified key genes and enzymes involved in the synthesis of colchicine precursors in plants like Gloriosa superba. nih.gov This knowledge allows for the engineering of metabolic pathways in other organisms, such as Nicotiana benthamiana, to produce these compounds. nih.gov
Precursor-directed biosynthesis is a powerful technique that involves feeding chemically synthesized, unnatural substrates to a biological system to produce novel analogues. rsc.org This method combines the flexibility of chemical synthesis with the stereoselectivity and efficiency of enzymatic reactions. Mutasynthesis, which involves genetically modifying biosynthetic enzymes, can also be used to generate new derivatives. rsc.org
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is another valuable approach. For example, whole-cell biocatalysts can be used for specific transformations, such as the asymmetric reduction of ketones to produce chiral alcohols, which are important intermediates in the synthesis of complex molecules. digitallibrary.co.in These methods can lead to the efficient production of enantiomerically pure compounds. digitallibrary.co.in
Integration of Advanced Delivery Systems (e.g., targeted conjugates)
The integration of advanced delivery systems is a critical strategy to enhance the therapeutic efficacy and reduce the side effects of this compound and its derivatives. researchgate.net These systems aim to deliver the drug specifically to the target site, thereby increasing its local concentration and minimizing systemic toxicity. researchgate.netmdpi.com
One of the most promising approaches is the use of targeted conjugates. researchgate.net This involves linking the drug to a targeting ligand that binds to receptors overexpressed on cancer cells. For example, biotin-conjugated deacetylcolchicine has been developed to target the overexpressed biotin receptors on various cancer cells. nih.gov Folic acid is another targeting ligand that can be used to deliver drugs to cancer cells that overexpress folate receptors. mdpi.com
Nanoparticle-based delivery systems are also being extensively investigated. researchgate.net These systems can encapsulate the drug, protecting it from degradation and improving its solubility and bioavailability. researchgate.netmdpi.com Mesoporous silica (B1680970) nanoparticles (MSNs) have been used to deliver colchicine, showing enhanced anticancer effects and reduced cytotoxicity compared to the free drug. mdpi.com The surface of these nanoparticles can be functionalized with targeting molecules to further improve their specificity. mdpi.com
Self-assembling drug conjugates are another innovative approach where the drug itself is part of an amphiphilic molecule that self-assembles into nanoparticles. researchgate.net This strategy, also known as a drug self-delivery system, can increase drug loading and delivery efficiency. researchgate.net
Mechanistic Insights for Overcoming Drug Resistance in Preclinical Settings
Overcoming drug resistance is a major challenge in cancer chemotherapy. sci-hub.se this compound and its analogues are being investigated for their potential to circumvent common resistance mechanisms, particularly those mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govresearchgate.net
Several studies have shown that certain colchicine analogues are effective against multidrug-resistant (MDR) cell lines. nih.govnih.gov These compounds appear to be poor substrates for P-gp, allowing them to accumulate in resistant cells and exert their cytotoxic effects. nih.gov The design of new derivatives often focuses on creating molecules that can bypass these efflux pumps. qu.edu.qa
Another strategy to overcome resistance is the development of covalent inhibitors that bind irreversibly to their target. nih.gov This approach can be more effective than reversible binding, as it can lead to a more sustained inhibition of the target protein. nih.gov
The molecular modeling of drug-tubulin interactions provides valuable insights into the mechanisms of action and resistance. nih.govrsc.org By understanding how these compounds bind to tubulin at the atomic level, researchers can design new analogues with improved binding affinity and the ability to overcome resistance-conferring mutations in tubulin. nih.govrsc.org
Preclinical studies using xenograft models are essential for evaluating the in vivo efficacy of new compounds and their ability to overcome drug resistance. nih.govnih.gov These studies can provide crucial data on the compound's pharmacokinetics, biodistribution, and antitumor activity in a living organism. researchgate.net
Q & A
Q. What are the recommended analytical methods for identifying and quantifying (R)-N-Deacetyl Colchicine in complex matrices?
Methodological Answer:
- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) coupled with UV detection (245 nm) for baseline separation of tropolone alkaloids, including this compound. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve structural analogs like N-Deacetyl-N-formyl Colchicine .
- Mass Spectrometry : For enhanced specificity, employ HPLC-MS with electrospray ionization (ESI) to distinguish stereoisomers and confirm molecular weights (e.g., m/z 385.41 for C21H23NO6) .
- Data Preprocessing : Apply noise reduction and baseline correction to raw chromatograms to improve peak detection accuracy .
Q. How should researchers handle safety protocols when working with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Waste Management : Neutralize residues with activated charcoal before disposal. Follow institutional guidelines for hazardous waste .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15+ minutes and seek immediate medical evaluation .
Q. What experimental parameters influence the stability of this compound during in vitro studies?
Methodological Answer:
- Light Sensitivity : Protect solutions from UV and tungsten lamp exposure, as photolysis degrades colchicine derivatives (e.g., monitor degradation via UV-Vis at 350 nm) .
- Temperature : Store lyophilized samples at -20°C to prevent thermal decomposition (>240°C melting point) .
- Solvent Selection : Use ethanol-water mixtures (e.g., 60% ethanol) for extraction stability, as higher ethanol concentrations reduce hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
Methodological Answer:
- Statistical Rigor : Apply generalized linear mixed models (GLMMs) to adjust for confounding variables (e.g., dexamethasone co-administration in clinical trials) .
- Dose-Response Analysis : Use ANOVA and post-hoc Duncan tests to validate concentration-dependent effects (e.g., IC50 for microtubule inhibition vs. cytotoxicity thresholds) .
- Replication : Ensure experimental controls (e.g., untreated explants in polyploidy studies) are replicated across labs to confirm reproducibility .
Q. What advanced techniques are recommended for elucidating the stereospecificity of this compound in microtubule binding?
Methodological Answer:
- Circular Dichroism (CD) : Compare spectra of (R)- and (S)-enantiomers to correlate chiral centers with binding affinity .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between this compound and β-tubulin’s Vinca domain .
- In Vitro Microtubule Assays : Quantify polymerization inhibition via turbidimetry at 350 nm, normalized to colchicine’s IC50 (3 nM) .
Q. How should researchers design experiments to assess the metabolic fate of this compound in mammalian systems?
Methodological Answer:
- Metabolite Profiling : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) in hepatocyte incubations .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic pathways via stable isotope-resolved metabolomics (SIRM) .
- Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify cytochrome P450-mediated transformations .
Q. What statistical approaches are critical for interpreting conflicting results in colchicine derivative studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple trials (e.g., COVID-19 RCTs and polyploidy experiments ) using random-effects models to account for heterogeneity.
- Survival Analysis : Apply Cox proportional hazards regression to evaluate time-to-event outcomes (e.g., primary outcome development in clinical trials) .
- Contingency Testing : Use Fisher’s exact test for low-frequency events (e.g., mortality in explant studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
